

solubility of 2-Methoxyethyl acrylate in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxyethyl acrylate**

Cat. No.: **B165357**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Methoxyethyl Acrylate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of **2-Methoxyethyl acrylate** (MEA) in various solvents. The information is intended to support research, development, and formulation activities where MEA is a key component.

Introduction to 2-Methoxyethyl Acrylate

2-Methoxyethyl acrylate (MEA) is an acrylic acid ester with the chemical formula $C_6H_{10}O_3$. It is a clear, colorless liquid with a characteristic sharp, musty odor^{[1][2]}. As a monomer, MEA is utilized in the synthesis of polymers for a wide range of applications, including coatings, adhesives, and plastics. Its structure, featuring both an acrylate group and a methoxyethyl group, imparts unique properties to the resulting polymers, such as flexibility and adhesion.

Solubility of 2-Methoxyethyl Acrylate

The solubility of a compound is a critical physical property that influences its behavior in various chemical processes, including reaction kinetics, formulation, and purification. This section details the solubility of MEA in aqueous and organic solvents.

Data Presentation

The following tables summarize the available quantitative and qualitative solubility data for **2-Methoxyethyl acrylate**.

Table 1: Quantitative Solubility of **2-Methoxyethyl Acrylate** in Water

Solvent	Temperature (°C)	Solubility	Reference(s)
Water	17.8 (64 °F)	≥ 100 mg/mL	[1][3][4]
Water	20	144 g/L	[2][5][6]
Water	20	116 g/L	[7]

Table 2: Qualitative Solubility of **2-Methoxyethyl Acrylate** in Organic Solvents

Solvent Class	General Solubility	Reference(s)
Alcohols (e.g., Methanol, Ethanol)	Generally soluble	[8]
Ketones (e.g., Acetone)	Generally soluble	[3]
Ethers (e.g., Tetrahydrofuran)	Generally soluble	
Esters (e.g., Ethyl Acetate)	Generally soluble	
Aromatic Hydrocarbons (e.g., Toluene)	Generally soluble	
Aliphatic Hydrocarbons (e.g., Hexane)	Expected to have lower solubility	
Chlorinated Solvents (e.g., Dichloromethane)	Generally soluble	
Amides (e.g., Dimethylformamide)	Generally soluble	[3]

Note: The general solubility information for organic solvents is based on the principle of "like dissolves like." As a polar organic molecule, **2-Methoxyethyl acrylate** is expected to be

miscible with a wide range of common organic solvents. However, specific quantitative data is not readily available in the reviewed literature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following sections provide detailed methodologies for determining the solubility of a liquid substance like **2-Methoxyethyl acrylate**, based on internationally recognized guidelines.

Determination of Solubility in Water (Based on OECD Guideline 105, Flask Method)

The Flask Method is suitable for determining the solubility of substances in water, particularly for those with a solubility above 10^{-2} g/L[9][10].

Principle: A saturated solution of the test substance in water is prepared by agitation of an excess of the substance with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

- Constant temperature bath with temperature control to ± 0.5 °C.
- Flasks of suitable size with screw caps.
- Magnetic stirrers or a mechanical shaker.
- Centrifuge with temperature control (optional).
- Analytical instrumentation for concentration measurement (e.g., Gas Chromatography, High-Performance Liquid Chromatography).

Procedure:

- **Preliminary Test:** To estimate the approximate solubility and the time to reach equilibrium, add an excess amount of **2-Methoxyethyl acrylate** to a flask containing a known volume of water. Agitate the flask at the test temperature (e.g., 20 °C) and visually inspect for the

dissolution of the substance. Periodically measure the concentration of MEA in the aqueous phase until a plateau is reached.

- Main Test: a. Add an excess amount of **2-Methoxyethyl acrylate** to duplicate flasks containing a known volume of water. The amount of excess substance should be sufficient to ensure that a saturated solution is formed and that undissolved substance remains visible. b. Seal the flasks and place them in the constant temperature bath. c. Agitate the flasks for a period determined in the preliminary test (typically 24 to 48 hours) to ensure equilibrium is reached. d. After agitation, stop the stirring and allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation. e. Carefully withdraw an aliquot from the clear aqueous phase, ensuring that no undissolved droplets of MEA are included. Centrifugation at the test temperature can aid in phase separation. f. Analyze the concentration of **2-Methoxyethyl acrylate** in the aliquot using a validated analytical method (e.g., GC-FID or HPLC-UV). g. The average of the concentrations from the duplicate flasks is reported as the water solubility at the test temperature.

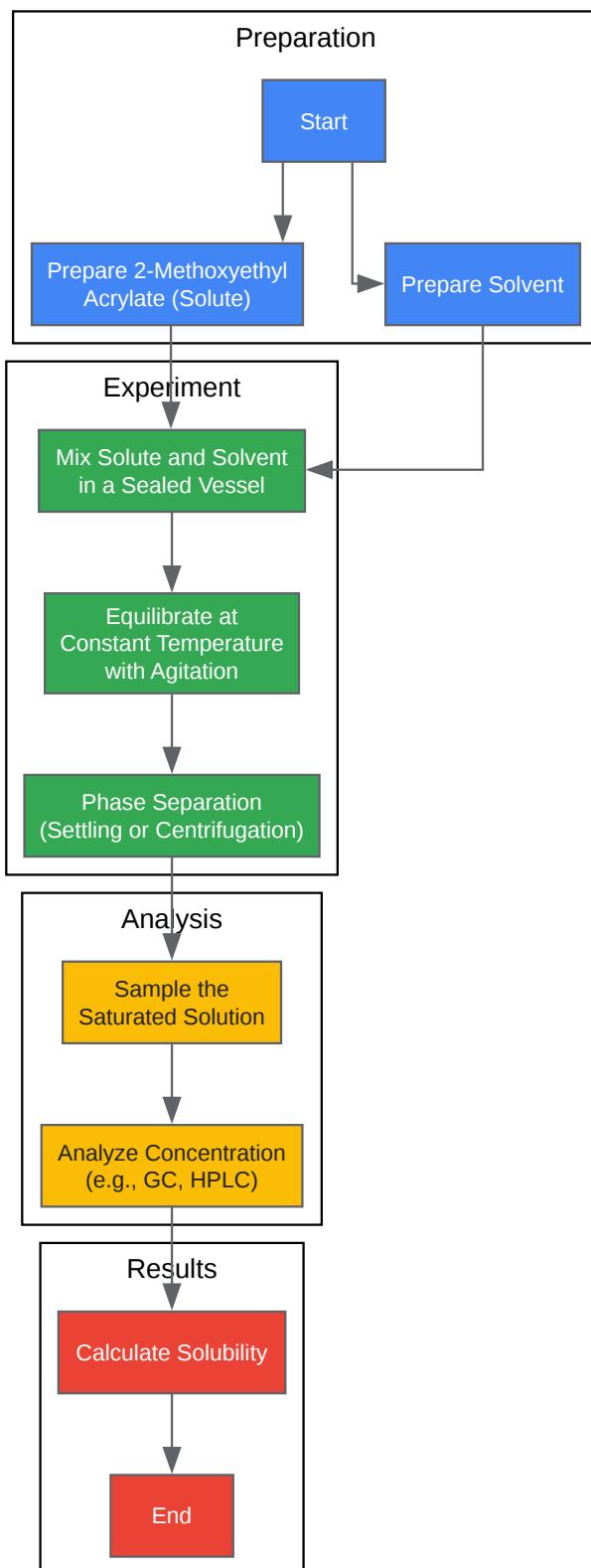
Determination of Solubility in Organic Solvents (General Method)

While specific standard guidelines for the solubility of liquids in organic solvents are less common than for aqueous solubility, a general experimental approach can be followed.

Principle: A known amount of the solute is mixed with increasing amounts of the solvent at a constant temperature until complete miscibility is observed or a saturation point is reached.

Apparatus:

- Vials or test tubes with secure caps.
- Calibrated pipettes or burettes.
- Vortex mixer or magnetic stirrer.
- Constant temperature bath.


Procedure:

- Qualitative Assessment: Place a small, known amount (e.g., 0.1 g) of **2-Methoxyethyl acrylate** into a vial.
- Add the selected organic solvent (e.g., methanol, acetone, toluene) in small, incremental volumes (e.g., 0.1 mL at a time).
- After each addition, securely cap the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a constant temperature.
- Visually inspect the mixture for complete dissolution (a single clear phase).
- Continue adding the solvent incrementally until the **2-Methoxyethyl acrylate** is completely dissolved.
- Quantitative Determination (if not fully miscible): a. Prepare a series of vials with a known mass of **2-Methoxyethyl acrylate**. b. Add varying, known volumes of the organic solvent to each vial. c. Seal the vials and agitate them in a constant temperature bath until equilibrium is reached (e.g., 24 hours). d. After equilibration, allow the phases to separate. If a distinct solute phase remains, it indicates that the solubility limit has been exceeded. e. Carefully sample the solvent phase and determine the concentration of **2-Methoxyethyl acrylate** using a suitable analytical technique (e.g., Gas Chromatography with an internal standard). f. The highest measured concentration represents the solubility of **2-Methoxyethyl acrylate** in that solvent at the given temperature. For fully miscible liquids, the solubility is infinite.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of **2-Methoxyethyl acrylate** in a given solvent.

[Click to download full resolution via product page](#)

General workflow for solubility determination.

This diagram outlines the key stages of a typical solubility experiment, from the initial preparation of materials to the final calculation of the solubility value. Each step is crucial for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyethyl acrylate | C6H10O3 | CID 18392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfdchem.com [sfdchem.com]
- 3. Buy 2-Methoxyethyl acrylate | 32171-39-4 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Methoxyethyl acrylate CAS#: 3121-61-7 [m.chemicalbook.com]
- 6. 2-Methoxyethyl acrylate | 3121-61-7 [chemicalbook.com]
- 7. 2-Methoxyethyl Acrylate | 3121-61-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. shimadzu.com.cn [shimadzu.com.cn]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Phytosafe [phytosafe.com]
- To cite this document: BenchChem. [solubility of 2-Methoxyethyl acrylate in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165357#solubility-of-2-methoxyethyl-acrylate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com